
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone, also known as DIQI, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Structural Studies
The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone and its derivatives are of significant interest in the field of organic chemistry due to their structural complexity and potential biological activities. Research has explored the synthesis, structural characterization, and application of similar dihydroisoquinoline and isoxazole derivatives. For example, Rozwadowska and Sulima (2001) reported the synthesis of dihydro-5H-thiazolo[2,3-a]isoquinolinones and tetrahydro-5H-thiazolo[2,3-a]isoquinolines from 3,4-dihydroisoquinoline derivatives, demonstrating the versatility of these compounds in synthetic chemistry (Rozwadowska & Sulima, 2001).
Biological Activities
The derivatives of 3,4-dihydroisoquinolin-2(1H)-yl compounds have been extensively studied for their biological activities, including antimicrobial, antituberculosis, and cytotoxic properties. For instance, Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives and evaluated their in vitro antituberculosis activity, revealing significant activity against Mycobacterium tuberculosis (Chitra et al., 2011). Similarly, Zablotskaya et al. (2013) reported the synthesis of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, which demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action, highlighting the therapeutic potential of these compounds (Zablotskaya et al., 2013).
Photophysical Properties
The photophysical properties of dihydroquinazolinone derivatives, which are structurally related to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone, have also been a subject of interest. Pannipara et al. (2017) synthesized dihydroquinazolinone derivatives and studied their spectral, photophysical, and intramolecular charge transfer characteristics, demonstrating their potential for applications in materials science (Pannipara et al., 2017).
properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-18(20-8-7-13-4-1-2-5-14(13)12-20)11-15-10-16(22-19-15)17-6-3-9-23-17/h1-6,9-10H,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJWRXOARVPDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


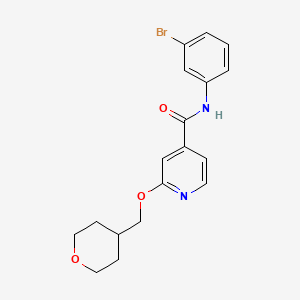
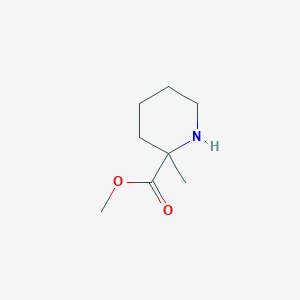
![5-(2,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2434897.png)


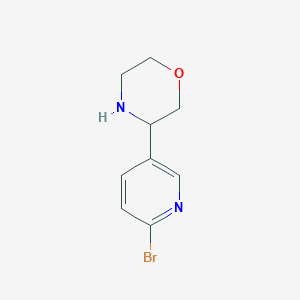
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide oxalate](/img/structure/B2434906.png)
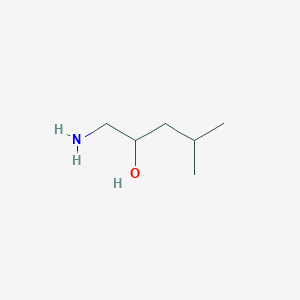

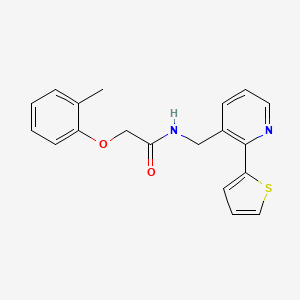
![2-(4-Chlorobenzyl)-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2434914.png)

